molecular formula C18H17ClN2O2 B6071288 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide

3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide

Cat. No.: B6071288
M. Wt: 328.8 g/mol
InChI Key: LCHIDBYCDNYIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide (molecular formula: C₁₈H₁₈ClN₂O₂; molecular weight: 329.8 g/mol) is a substituted benzamide derivative characterized by three key structural features:

  • A 3-chloro substituent on the benzamide core.
  • A cyclopropylcarbonylamino group (-NH-CO-cyclopropane) at the 3-position of the phenyl ring.
  • A 2-methyl group on the aniline moiety.

The cyclopropyl group is notable for its conformational rigidity, which can enhance binding specificity and metabolic stability .

Properties

IUPAC Name

3-chloro-N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-11-15(20-17(22)12-8-9-12)6-3-7-16(11)21-18(23)13-4-2-5-14(19)10-13/h2-7,10,12H,8-9H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHIDBYCDNYIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloroaniline with cyclopropylcarbonyl chloride to form an intermediate, which is then reacted with 2-methylbenzoic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Notable Properties
3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide 3-Cl, 2-methylphenyl, cyclopropylcarbonylamino High potential for multi-target interactions due to rigid cyclopropane and hydrophobic methyl group
N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide () sec-butyl group, 2-Cl, 5-cyclopropylcarbonylamino Enhanced lipophilicity from sec-butyl; likely improved membrane permeability
3-[(Cyclopropylcarbonyl)amino]benzamide () Cyclopropylcarbonylamino, no halogen/methyl Demonstrated VEGFR inhibition; lacks chloro and methyl groups, reducing steric hindrance
3-chloro-N-(2-methyl-5-nitrophenyl)benzamide () 3-Cl, 2-methyl, 5-NO₂ Nitro group increases electrophilicity but may confer toxicity
3-chloro-N-(3-chlorophenyl)benzamide () 3-Cl on both rings Syn/anti conformational isomerism affects hydrogen bonding and crystal packing

Key Observations :

  • Cyclopropane Role : The cyclopropylcarbonyl group confers rigidity , a feature shared with and compounds, which improves target binding compared to flexible acyl chains .

Key Findings :

  • Enzyme Inhibition: The target’s amide and cyclopropane groups are critical for non-covalent interactions, unlike the covalent-binding amino group in .
  • Anticancer Potential: Compared to thiadiazole-containing derivatives (), the target compound may exhibit lower metabolic stability but better penetration into hydrophobic pockets .
  • Anti-inflammatory Prospects : Cyclopropane-containing analogs () show dual inhibition of AChE/BChE, suggesting the target could modulate similar pathways .

Biological Activity

3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a chloro group, a cyclopropylcarbonyl moiety, and an amino-substituted aromatic system. Research into its biological activity has revealed promising results in various therapeutic areas.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays have demonstrated its ability to inhibit the proliferation of several cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Case Study Example:

  • In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a reduction of cell viability with an IC50 value of approximately 15 µM. This suggests a potent anticancer effect that warrants further investigation into its mechanism and potential clinical applications.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Research Findings:

  • In a study assessing its antibacterial efficacy, this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation: It may interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells or inhibition of microbial growth.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the cyclopropylcarbonyl group or the positioning of the chloro substituent can significantly affect potency and selectivity.

Structural Feature Impact on Activity
Chloro GroupEnhances lipophilicity and receptor binding
Cyclopropylcarbonyl MoietyInfluences enzyme inhibition
Amino GroupCritical for interaction with biological targets

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.